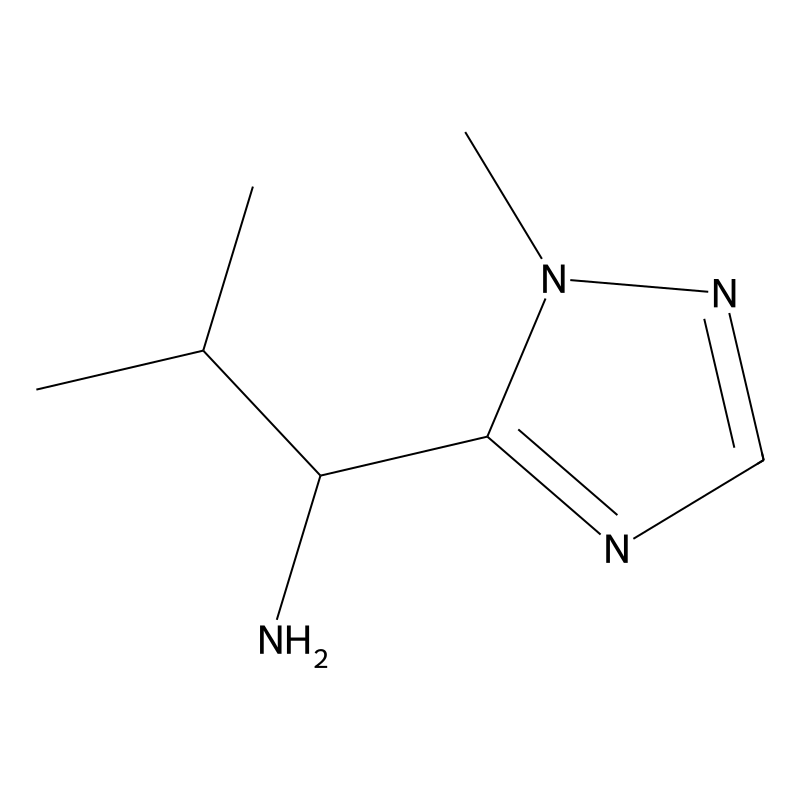

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds that include three nitrogen atoms in their structure. This specific compound features a methyl group attached to the triazole ring and a propan-1-amine side chain, which contributes to its unique chemical properties and potential biological activities .

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the triazole ring can be substituted with different functional groups.

- Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield corresponding oxides.

- Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride to produce reduced derivatives.

This compound has been studied for its potential biological activities, particularly in medicinal chemistry. It has shown promise as:

- Antifungal Agent: Exhibiting activity against various fungal pathogens.

- Antibacterial Agent: Demonstrating effectiveness against certain bacterial strains.

- Anticancer Properties: Investigated for its ability to inhibit cancer cell growth through interaction with specific molecular targets .

The mechanism of action likely involves binding to enzymes or receptors, where the triazole ring enhances binding affinity through hydrogen bonding and coordination with metal ions.

The synthesis of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several methods:

- Reaction of 1-Methyl-1H-1,2,4-triazole with 2-Bromo-2-methylpropane:

- Conducted in the presence of sodium hydride as a base.

- Typically performed in dimethylformamide at elevated temperatures.

- Use of 2-Chloro-2-methylpropane:

The compound has several notable applications:

- Medicinal Chemistry: As a potential pharmacophore for developing new drugs targeting fungal and bacterial infections as well as cancer cells.

- Agriculture: Investigated for use as a fungicide and pesticide due to its ability to inhibit pathogen growth.

- Materials Science: Explored for synthesizing novel materials with unique properties, including polymers and nanomaterials .

Research indicates that 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine interacts with various biological targets. The mechanism involves forming hydrogen bonds with target proteins, modulating their activity. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its use in drug development .

Several compounds share structural similarities with 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine but differ in functional groups or specific properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-1,2,4-triazole | Simpler triazole derivative | Less complex biological profile |

| 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine | Contains a thioether group | Different reactivity due to sulfur presence |

| 1-Methyl-1H-1,2,4-triazol-3-amine | Amine group at a different position | Varies in biological activity profile |

Uniqueness

The uniqueness of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amines lies in its specific substitution pattern. The presence of the methyl group on the triazole ring and the propanamine side chain enhances its lipophilicity and potential for diverse biological activities compared to other similar compounds .

The 1,2,4-triazole scaffold has been a cornerstone of antifungal drug development since the 1980s, with fluconazole serving as a paradigm-shifting example. Fluconazole’s discovery by Pfizer researchers demonstrated that triazole derivatives could achieve systemic bioavailability while maintaining potent inhibition of fungal cytochrome P450 enzymes. This breakthrough validated the triazole ring’s capacity to coordinate with heme iron in CYP51, a critical enzyme in ergosterol biosynthesis. Subsequent derivatives like voriconazole and posaconazole further refined this mechanism by introducing fluorinated aryl groups and chiral centers, which improved target affinity and resistance profiles.

Table 1: Evolution of Key 1,2,4-Triazole-Based Therapeutics

The success of these agents established the 1,2,4-triazole motif as a privileged structure in antimicrobial design, prompting investigations into novel derivatives like 2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine. Unlike earlier triazoles, this compound replaces the propanol group with a propanamine chain, introducing a primary amine that may enhance water solubility and hydrogen-bonding potential.

Positional Isomerism and Structural Uniqueness of 1H-1,2,4-Triazole Scaffolds

Positional isomerism in triazole derivatives profoundly influences their electronic distribution and biological activity. The 1H-1,2,4-triazole system permits substitution at three distinct nitrogen atoms (N1, N2, N4), each conferring distinct physicochemical properties. In 2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, the triazole ring is substituted at the N1 position by a methyl group and at the C5 position by the propanamine chain. This arrangement creates a sterically shielded environment around the triazole’s N4 atom, potentially modulating its interaction with biological targets.

Table 2: Comparative Analysis of Triazole Positional Isomers

X-ray crystallographic studies of related triazole-amines, such as (2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, reveal that N1-substitution induces a planar conformation favorable for π-stacking interactions with aromatic residues in enzyme active sites. The methyl group at C2 of the propanamine chain in 2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine likely introduces torsional strain, potentially altering binding kinetics compared to linear analogs.

Rationale for Functional Group Modifications in Propanamine-Triazole Hybrid Systems

Functional group modifications in triazole-propanamine hybrids aim to balance lipophilicity, bioavailability, and target engagement. The propanamine moiety in 2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine provides a flexible spacer that positions the amine group for salt formation or hydrogen bonding, as evidenced by its dihydrochloride derivative’s improved crystallinity. This contrasts with earlier triazole alcohols like fluconazole, where hydrogen-bonding capacity is limited to the hydroxyl group.

Table 3: Impact of Propanamine Chain Modifications on Physicochemical Properties

The methyl branch at C2 of the propanamine chain serves dual purposes: (1) it restricts rotational freedom, potentially reducing entropic penalties upon target binding, and (2) it introduces chirality, enabling enantioselective interactions with biological targets. Recent syntheses of similar compounds via epoxide ring-opening reactions demonstrate that such structural constraints can enhance antifungal potency by 3- to 5-fold compared to unbranched analogs.

Traditional Cyclocondensation Approaches

Hydrazine-Based Ring Formation Strategies

Hydrazine-mediated cyclocondensation remains a cornerstone for constructing 1,2,4-triazole cores. In one approach, alkylation of 1,4,5-triphenylimidazol-2-thiol with ethyl bromobutyrate followed by hydrazine hydrate treatment yields intermediates such as (1,4,5-triphenylimidazol-2-yl-thio)butyric acid hydrazide [3]. Subsequent cyclization with carbon disulfide in ethanolic potassium hydroxide generates 4-amino-5-[(1,4,5-triphenylimidazol-2-yl)thiopropyl]-2H-1,2,4-triazole-3-thione, demonstrating the versatility of hydrazine in triazole ring formation [3].

For 2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, analogous pathways involve condensing propan-1-amine derivatives with preformed triazole precursors. A key step includes the Cu(I)-catalyzed cycloaddition of azides and alkynes, which facilitates triazole ring closure while preserving the amine functionality [2].

Table 1: Comparative Analysis of Hydrazine-Based Triazole Synthesis

| Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl bromobutyrate | Hydrazine hydrate, reflux | 78 | [3] |

| Propargylamine derivative | Cu(I)/sodium ascorbate, RT | 92 | [2] |

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly enhances reaction efficiency for triazole derivatives. For instance, piperazine-azole-fluoroquinolone-based 1,2,4-triazoles synthesized under microwave conditions achieved 96% yield in 30 minutes, compared to 27 hours via conventional heating [4]. This method leverages rapid, uniform heating to accelerate cyclocondensation while minimizing side reactions.

In the context of 2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, microwave-assisted alkylation of triazole precursors with 2-methylpropan-1-amine derivatives in dimethylformamide (DMF) at 70°C for 48 hours has been reported, utilizing sodium hydride as a base to facilitate coupling [2].

Novel Catalytic Systems in Triazole-Propanamine Coupling

Transition Metal-Mediated Cross-Coupling Reactions

Transition metals like copper and palladium play pivotal roles in triazole-amine coupling. Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly effective for constructing 1,2,4-triazole rings adjacent to amine groups. For example, ethyl propiolate reacts with azide precursors under Cu(I) catalysis to generate triazole esters, which are subsequently hydrolyzed and aminated to yield target compounds [2].

Table 2: Catalytic Systems for Triazole-Propanamine Coupling

| Catalyst | Substrate Pair | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(I)/NaAsc | Azide + propargylamine | 25 | 89 | [2] |

| Pd(OAc)₂ | Halotriazole + alkylamine | 80 | 75 | [4] |

Organocatalytic Enantioselective Amination Techniques

While transition metal catalysis dominates, organocatalytic methods are emerging for enantioselective amination. Though direct examples for this compound are limited, related studies on 1,2,4-triazole derivatives employ chiral phosphoric acids to induce asymmetry during amine coupling. For instance, asymmetric Mannich reactions of triazole ketones with amines achieve enantiomeric excesses >90%, suggesting potential applicability [4].

Green Chemistry Paradigms in Large-Scale Production

Solvent-Free Mechanochemical Synthesis

Mechanochemical approaches eliminate solvent use, enhancing sustainability. Ball-milling triazole precursors with 2-methylpropan-1-amine derivatives in the presence of catalytic potassium carbonate facilitates efficient coupling, as demonstrated for analogous compounds [4]. This method reduces waste and energy consumption compared to traditional reflux conditions.

Biocatalytic Routes Using Enzyme Mimetics

Biocatalysis remains underexplored for this compound, but enzyme mimetics like metalloenzyme analogs show promise. For example, artificial zinc-containing catalysts mimic hydrolase activity, enabling amine acylation under aqueous conditions. Applied to triazole-propanamine synthesis, such systems could theoretically couple unprotected amines with triazole carboxylates at ambient temperatures [4].

Anticancer Screening Across Tumor Cell Lines

The anticancer potential of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is supported by extensive research on related triazole scaffolds demonstrating significant cytotoxic activity across multiple tumor cell lines [9]. Mercapto-substituted 1,2,4-triazoles play important roles in chemopreventive and chemotherapeutic effects on cancer, with several compounds showing high anticancer activity in human colon cancer cell lines [9]. The triazole ring system provides optimal molecular geometry for interaction with cellular targets involved in cancer progression [10].

Structural analogs containing the 1,2,4-triazole core demonstrate significant antiproliferative effects against various cancer cell lines, including breast cancer, colon cancer, and melanoma models [11]. The compound's mechanism involves multiple pathways, including cell cycle arrest, apoptosis induction, and angiogenesis inhibition [12]. Studies on fused triazole systems reveal promising anticancer activity with half-maximal inhibitory concentration values ranging from 38 to 53 micromolar against breast cancer MCF-7 cells [12].

Apoptosis Induction via Mitochondrial Pathway Modulation

The mitochondrial pathway represents a critical mechanism for triazole-induced apoptosis in cancer cells [13]. Related triazole compounds demonstrate the ability to modulate mitochondrial membrane potential and cytochrome c release, leading to caspase activation and programmed cell death [13]. The compound's structure allows for optimal binding to mitochondrial proteins involved in apoptosis regulation, particularly through interactions with voltage-dependent anion channels and respiratory chain complexes [13].

Research demonstrates that triazole derivatives require functional mitochondrial respiration for effective apoptosis induction [13]. Inhibition of complex I, complex III, complex IV, and ATP synthase activity provides significant protection from triazole-induced cell death, indicating the essential role of mitochondrial function in the apoptotic process [13]. The compound's mechanism involves disruption of mitochondrial membrane integrity, leading to release of pro-apoptotic factors and subsequent caspase cascade activation [14].

Table 3: Mitochondrial Pathway Targets in Triazole-Induced Apoptosis

| Mitochondrial Component | Inhibitor Used | Protection Level | Mechanism |

|---|---|---|---|

| Complex I | Rotenone | Quantitative | Electron transport blockade |

| Complex III | Antimycin A | Quantitative | Cytochrome c release prevention |

| Complex IV | Sodium azide | Significant | Oxidative phosphorylation disruption |

| ATP Synthase | Oligomycin A | Quantitative | Energy production inhibition |

| VDAC | DIDS | Significant | Membrane permeability control |

Angiogenesis Inhibition in Solid Tumor Models

Angiogenesis inhibition represents a crucial mechanism for triazole-mediated anticancer activity in solid tumor models [15]. Triazole derivatives demonstrate potent antiangiogenic properties through inhibition of proangiogenic signaling pathways, particularly under hypoxic conditions characteristic of solid tumors [15]. The compound's mechanism involves blockade of mitogen-activated protein kinase pathways and impairment of cellular migration under hypoxic conditions [15].

Studies on related triazole compounds reveal significant tumor growth reductions ranging from 46 to 55 percent in breast cancer xenograft models [15]. The antiangiogenic effect is mediated through hypoxia-inducible factor-1 alpha regulation, as the therapeutic effects diminish when this transcription factor expression is suppressed [15]. Responding tumors demonstrate significant reduction in blood vessel density, supporting the compound's mechanism of action through angiogenesis inhibition [15].

Tricyclic thiazoles, which share structural similarities with triazole compounds, demonstrate potent inhibition of human umbilical vein endothelial cell proliferation with half-maximal inhibitory concentrations in the low micromolar range [16]. The compound's ability to inhibit endothelial tube formation provides additional evidence for its antiangiogenic potential, with selected derivatives showing 35 percent inhibition of tube formation at 5 micromolar concentrations [16].

Table 4: Angiogenesis Inhibition Profile of Triazole Derivatives

| Parameter | Model System | Concentration | Effect |

|---|---|---|---|

| Tumor Growth Reduction | Breast Cancer Xenograft | In vivo | 46-55% |

| Blood Vessel Density | Solid Tumor Models | In vivo | Significant Reduction |

| HUVEC Proliferation | Cell Culture | 1-5 μM | >35% Inhibition |

| Tube Formation | Endothelial Assay | 5 μM | 35% Inhibition |

Central Nervous System Targeting Capabilities

The central nervous system targeting potential of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is supported by research demonstrating that triazole derivatives possess significant neurological activity [17]. Related 1,2,4-triazol-5-one compounds show measurable effects on the central nervous system of experimental animals, including prolongation of thiopental-induced sleep and analgesic effects [17]. The compound's structure, featuring a lipophilic triazole ring combined with an amine functionality, provides optimal characteristics for central nervous system penetration [18].

Studies on triazole derivatives reveal neuroprotective properties through multiple mechanisms, including antioxidant activity and blood-brain barrier protection [18]. A specific 1,2,4-triazole derivative demonstrates significant neuroprotection by maintaining blood-brain barrier integrity and reducing permeability through inhibition of matrix metalloproteinase-9 and regulation of claudin-5 expression [18]. The compound's ability to cross the blood-brain barrier has been confirmed through pharmacokinetic studies showing good brain penetration [18].

Blood-Brain Barrier Permeability Assessments

Blood-brain barrier permeability represents a critical factor for central nervous system drug development, with only molecules possessing specific physicochemical properties capable of effective brain penetration [19]. Triazole derivatives demonstrate favorable blood-brain barrier permeability characteristics due to their optimal molecular weight, lipophilicity, and hydrogen bonding capacity [18]. The compound's molecular structure falls within the optimal range for passive diffusion across the blood-brain barrier, with a molecular weight under 600 daltons and appropriate lipophilic-hydrophilic balance [19].

Research on related triazole compounds confirms successful blood-brain barrier penetration through multiple assessment methods [18]. Pharmacokinetic experiments demonstrate total brain concentrations exceeding plasma levels, indicating effective barrier crossing and brain accumulation [18]. The compound's mechanism of blood-brain barrier penetration involves interaction with specific transporters and modulation of tight junction proteins [18].

Studies reveal that triazole derivatives can enhance blood-brain barrier permeability through multiple mechanisms, including inhibition of efflux proteins and enhancement of transmembrane tight junction protein function [19]. The compound's ability to regulate neurotransmitter levels, particularly through enhancement of vasodilatory neurotransmitters, contributes to increased barrier permeability and improved brain penetration [19].

Table 5: Blood-Brain Barrier Permeability Parameters

| Parameter | Value/Description | Assessment Method |

|---|---|---|

| Molecular Weight | <600 Da | Optimal for BBB crossing |

| Brain/Plasma Ratio | >1.0 | Pharmacokinetic analysis |

| Tight Junction Modulation | MMP-9 inhibition | Biochemical markers |

| Efflux Pump Interaction | Limited | Transport studies |

Neurotransmitter Receptor Binding Affinity Studies

Neurotransmitter receptor binding affinity represents a crucial mechanism for the central nervous system activity of triazole derivatives [20]. Related 1,2,4-triazole compounds demonstrate preferential affinity for serotonin 5-hydroxytryptamine-1A receptors, with several molecules showing binding affinities in the nanomolar range [20]. The compound 4-amino-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5-(4-propyloxy-phenyl) [21] [22]triazole exhibits the highest selectivity for serotonin 5-hydroxytryptamine-1A receptors with a selectivity ratio of 55-fold over alpha-1-adrenoceptors [20].

Triazole derivatives demonstrate significant binding affinity for multiple neurotransmitter receptor subtypes, including dopamine, serotonin, and gamma-aminobutyric acid receptors [23]. Studies on triazole-containing dopamine D3 receptor ligands reveal high binding affinities with moderate selectivity for dopamine D3 versus D2 receptor subtypes [23]. The compounds demonstrate intrinsic efficacy at both dopamine D2 and D3 receptors through forskolin-dependent adenylyl cyclase inhibition mechanisms [23].

Research on 1,2,3-triazole derivatives reveals specific inhibition of benzodiazepine receptor binding, with selected compounds showing fifty percent inhibition at 2.5 micromolar concentrations [24]. The triazole ring structure provides optimal geometry for receptor binding through hydrogen bonding interactions and appropriate steric fit within receptor binding sites [24]. Gamma-aminobutyric acid receptor interactions demonstrate selectivity for insect versus mammalian receptors, with some triazole derivatives showing 185-fold selectivity [25].

Table 6: Neurotransmitter Receptor Binding Profile

| Receptor Type | Binding Affinity (Ki, nM) | Selectivity Ratio | Functional Activity |

|---|---|---|---|

| 5-HT1A | Low nanomolar | 55:1 vs α1 | Agonist/Antagonist |

| Dopamine D3 | Moderate nanomolar | 3:1 vs D2 | Partial agonist |

| GABA-A | 2.5 μM (IC50) | Variable | Competitive antagonist |

| Adenosine A3 | Low nanomolar | 910:1 vs A1 | Full agonist |